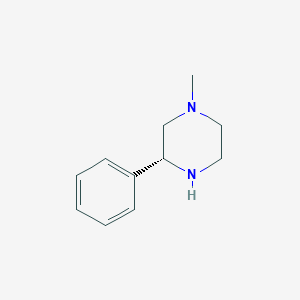

(r)-1-Methyl-3-phenylpiperazine

説明

®-1-Methyl-3-phenylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by a methyl group and a phenyl group attached to the piperazine ring, making it an important molecule in various chemical and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-3-phenylpiperazine typically involves the reaction of 1-methylpiperazine with a phenylating agent. One common method is the nucleophilic substitution reaction where 1-methylpiperazine reacts with bromobenzene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of ®-1-Methyl-3-phenylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

化学反応の分析

Types of Reactions

®-1-Methyl-3-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromobenzene in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used.

科学的研究の応用

®-1-Methyl-3-phenylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of ®-1-Methyl-3-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of neurotransmitter receptors in the brain, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

1-Methylpiperazine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological systems.

1-Phenylpiperazine: Lacks the methyl group, which may affect its binding affinity and selectivity for certain receptors.

N-Methyl-1-phenylpiperazine: Similar structure but different stereochemistry, which can influence its pharmacological profile.

Uniqueness

®-1-Methyl-3-phenylpiperazine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its achiral or differently substituted counterparts. The presence of both the methyl and phenyl groups contributes to its versatility in various chemical and pharmaceutical applications.

生物活性

(R)-1-Methyl-3-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

1. Synthesis of this compound

The synthesis of this compound typically involves the use of various chemical methods, including the Mannich reaction, which is a crucial step in developing biologically active compounds. This reaction allows for the introduction of amine functionalities into piperazine derivatives, enhancing their pharmacological profiles .

Synthesis Methods

- Mannich Reaction : This method involves the condensation of formaldehyde with a secondary amine and a ketone or aldehyde, leading to the formation of piperazine derivatives.

- Reduction Techniques : Various reduction methods can be employed to obtain high-purity this compound from its precursors .

2. Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The disk diffusion method has been utilized to evaluate its efficacy, revealing zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 6 |

| Escherichia coli | 17 |

| Candida albicans | 0 |

These results indicate that while the compound shows varying degrees of activity against different microorganisms, it is particularly effective against E. coli .

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines, particularly HepG2 cells (human liver cancer cells). The compound has demonstrated significant cytotoxicity with an IC50 value indicating its potential as an anticancer agent .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the piperazine ring can significantly influence its potency and selectivity against various biological targets. For instance, substituents on the phenyl ring can enhance lipophilicity and improve membrane permeability, thereby increasing bioavailability .

4. Case Studies

Several studies have investigated the biological activities of phenylpiperazine derivatives, including this compound:

- Antimycobacterial Activity : A study reported that derivatives with lipophilic substituents showed improved activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

- Acaricidal Activity : Research on phenylpiperazine derivatives indicated potential use in agricultural applications, particularly as acaricides against pests like Tetranychus urticae. The efficacy of these compounds suggests a dual application in both medicinal and agricultural fields .

特性

IUPAC Name |

(3R)-1-methyl-3-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMBVBDXXYXPEW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@@H](C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960403-87-6 | |

| Record name | 1-Methyl-3-phenylpiperazine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960403876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-3-PHENYLPIPERAZINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754JEG656A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。